molecular formula C12H18O4 B080754 1,6-Hexanediol diacrylate CAS No. 13048-33-4

1,6-Hexanediol diacrylate

Cat. No.: B080754
CAS No.: 13048-33-4
M. Wt: 226.27 g/mol
InChI Key: FIHBHSQYSYVZQE-UHFFFAOYSA-N
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Mechanism of Action

...Dimethacrylates proved to be moderate to strong sensitizers in the guinea pig.

Biochemical Analysis

Biochemical Properties

1,6-Hexanediol diacrylate has been found to disrupt biomolecular condensates, which are involved in multiple cellular processes such as transcriptional control, stress response, quality control of proteins, and DNA replication . This disruption is caused by interference with weak hydrophobic protein-protein or protein-RNA interactions .

Cellular Effects

The effects of this compound on cells are largely due to its ability to disrupt biomolecular condensates. This disruption can affect various cellular processes, including transcription, stress response, protein quality control, and DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of weak hydrophobic interactions between proteins or between proteins and RNA . This disruption can lead to the dissolution of biomolecular condensates, affecting their function and the cellular processes they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been found to be time-dependent . Short-term exposure to this compound can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability .

Metabolic Pathways

Given its role in disrupting biomolecular condensates, it may interact with enzymes or cofactors involved in these structures .

Subcellular Localization

Given its role in disrupting biomolecular condensates, it is likely to be found wherever these structures are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediol diacrylate is typically prepared by the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid. The reaction involves mixing 1,6-hexanediol, acrylic acid, a solid superacid catalyst, hydroquinone as a radical inhibitor, and cyclohexane as a solvent. The mixture is heated to 70-80°C and maintained at this temperature for 30 minutes. The reaction continues at 80-91°C for 9-11 hours until the esterification is complete .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction mixture is subjected to reflux, followed by washing with a mixed solution of sodium bicarbonate, sodium chloride, sodium hydroxide, and distilled water. The organic phase is then dried and subjected to reduced-pressure solvent removal to obtain the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

6-prop-2-enoyloxyhexyl prop-2-enoate
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InChI

InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2
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InChI Key

FIHBHSQYSYVZQE-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)OCCCCCCOC(=O)C=C
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Molecular Formula

C12H18O4
Record name 1,6-HEXANEDIOL DIACRYLATE
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Related CAS

57592-67-3
Record name 2-Propenoic acid, 1,1′-(1,6-hexanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID9025401
Record name 1,6-Hexanediol diacrylate
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Molecular Weight

226.27 g/mol
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Physical Description

1,6-hexanediol diacrylate is a clear yellow liquid. (NTP, 1992), Liquid; NKRA, Clear yellow liquid; [CAMEO], Clear yellow liquid with a mild ester-like odor.
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Boiling Point

224.6 °F
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Flash Point

greater than 200 °F (NTP, 1992), >200 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.01 [mmHg], 0.017 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

...Dimethacrylates proved to be moderate to strong sensitizers in the guinea pig.
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CAS No.

13048-33-4
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Record name Hexamethylene diacrylate
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Melting Point

41 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,6-Hexanediol diacrylate (HDDA)?

A1: The molecular formula of HDDA is C12H18O4, and its molecular weight is 226.27 g/mol.

Q2: What spectroscopic data is available for HDDA?

A2: HDDA has been characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) is commonly employed to confirm the transformation of double bonds in terminal vinyl groups of the HDDA monomer into single bonds during photopolymerization. [] [] [] Nuclear magnetic resonance (NMR) spectroscopy is also utilized to investigate the branching structure of polymers synthesized using HDDA. []

Q3: What are the typical applications of HDDA?

A3: HDDA is primarily used as a crosslinking agent in various applications due to its two reactive acrylate groups. It finds applications in:

  • Pressure-sensitive adhesives (PSAs): HDDA is used to enhance adhesion properties in acrylic PSAs. [] []
  • Optical applications: HDDA-crosslinked PSAs demonstrate high transparency, making them suitable for optical applications. []
  • Microfluidic devices: HDDA enables the production of polymer microspheres and microcapsules with embedded nanoparticles for photocatalytic and UV protection applications. []
  • Display panel substrates: HDDA is used in plastic substrates for display panels to enhance flexibility, transparency, and reduce thermal deformation. []
  • Coatings: HDDA is incorporated into UV-curable coatings to improve properties such as water resistance, oil resistance, adhesion, and mechanical strength. [] [] [] []

Q4: How does HDDA influence the properties of materials it is incorporated into?

A4: HDDA's impact on material properties is largely determined by its role as a crosslinking agent. It influences:

  • Mechanical strength: HDDA enhances tensile strength, modulus, and abrasion resistance in various materials. [] [] []
  • Thermal stability: HDDA can increase the thermal degradation temperature of materials. []
  • Optical properties: HDDA-crosslinked materials can exhibit high transparency. [] []
  • Surface properties: HDDA can influence the hydrophilicity and contact angle of materials. []

Q5: Is HDDA used as a catalyst?

A6: While HDDA itself is not a catalyst, research shows its polymerization can be initiated by various photoinitiators, including hexaarylbisimidazoles and heterocyclic mercapto compounds. [] These photoinitiators play a crucial role in the radical polymerization of HDDA, influencing the reaction rate and efficiency.

Q6: Has HDDA been studied using computational chemistry?

A7: Yes, computer models have been developed to simulate the block three-dimensional free-radical polymerization of HDDA. [] These models, employing methods like Monte Carlo simulations and free volume models, provide insights into the polymerization process, conversion rates, and the influence of diffusion inhibition on the reaction.

Q7: How stable is HDDA under various conditions?

A7: HDDA is primarily known for its reactivity, especially under UV light, which initiates its polymerization. Its stability can be influenced by:

  • Temperature: Elevated temperatures can accelerate the polymerization of HDDA. [] [] []
  • Light: Exposure to UV light rapidly initiates the polymerization of HDDA, which is why it's commonly used in UV-curable formulations. [] [] [] [] [] [] [] []
  • Presence of initiators and additives: The presence of photoinitiators, amines, or triarylphosphines can significantly affect the polymerization kinetics of HDDA under UV irradiation. []

Q8: Are there specific SHE regulations regarding the use of HDDA?

A9: While specific regulations might vary between countries and regions, HDDA is generally recognized as a potential allergen. Studies have reported cases of allergic contact dermatitis caused by HDDA, especially among ostomy patients using products containing this compound. [] Therefore, handling HDDA requires appropriate safety measures, including personal protective equipment and proper ventilation.

Q9: How is the content of HDDA measured?

A10: Gas chromatography-mass spectrometry (GC-MS) is a common method for measuring HDDA content in various samples. [] This technique provides accurate quantification and qualitative analysis of HDDA.

Q10: Are there alternatives to HDDA in its various applications?

A10: Yes, several alternatives to HDDA exist, each offering different properties and influencing the final material characteristics differently. Some common alternatives include:

  • Poly(ethylene glycol) diacrylate (PEGDA): Offers varying molecular weights, influencing the properties of pressure-sensitive adhesives. []
  • Ethylene glycol dimethacrylate (EGDMA): Used as a crosslinking agent in polystyrene supports for solid-phase peptide synthesis. []
  • 1,4-Butanediol dimethacrylate (BDDMA): Another crosslinking agent used in polystyrene supports for peptide synthesis. []

Q11: What are some essential tools and resources for efficient research on HDDA?

A11: Effective research on HDDA and its applications requires access to:

  • Spectroscopic techniques: FTIR, NMR, and UV-Vis spectroscopy are essential for characterizing HDDA and polymers synthesized with it. [] [] [] [] []
  • Chromatographic methods: GC-MS and HPLC are crucial for quantifying HDDA content and purifying synthesized peptides or polymers. [] [] [] []
  • Polymerization equipment: Access to UV curing systems and other polymerization reactors is essential for studying HDDA-based formulations. [] [] []
  • Material characterization tools: Instruments for measuring tensile strength, modulus, thermal properties, and surface characteristics are crucial for evaluating the performance of HDDA-containing materials. [] [] [] [] [] [] []
  • Computational chemistry software: Access to molecular modeling and simulation software enables researchers to study the polymerization process, predict properties, and design new formulations. []

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